molecular formula C11H7F3N2S B1391132 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214327-01-1

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1391132
CAS No.: 1214327-01-1
M. Wt: 256.25 g/mol
InChI Key: FQTIXOZFBZPEOZ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group at the 3 and 5 positions, respectively, and a thiol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate palladium catalysts and base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents under specific conditions.

    Thiol Group Introduction: The thiol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can affect various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)pyridine-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    5-(Trifluoromethyl)pyridine-2-thiol: Lacks the pyridin-4-yl group, affecting its reactivity and applications.

    3-(Pyridin-4-yl)-5-methylpyridine-2-thiol: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and biological interactions.

Uniqueness

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both the pyridin-4-yl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridin-4-yl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTIXOZFBZPEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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